

A Comprehensive Technical Guide to 5-((tert-Butoxycarbonyl)amino)nicotinic Acid

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Compound of Interest

Compound Name: 5-((tert-Butoxycarbonyl)amino)nicotinic acid

Cat. No.: B1291828

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CAS Number: 337904-92-4

This technical guide provides an in-depth overview of **5-((tert-Butoxycarbonyl)amino)nicotinic acid**, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, and applications, with a focus on its role in the synthesis of biologically active molecules.

Chemical and Physical Properties

5-((tert-Butoxycarbonyl)amino)nicotinic acid, also known as 5-(Boc-amino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3). The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in organic synthesis, particularly in peptide synthesis and the construction of complex molecular architectures.

Table 1: Physicochemical Properties of **5-((tert-Butoxycarbonyl)amino)nicotinic Acid**

Property	Value	Reference
CAS Number	337904-92-4	[1]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₄	
Molecular Weight	238.24 g/mol	
Physical Form	Solid	
Purity	Typically ≥97%	
Storage	2-8°C, under inert atmosphere	

Table 2: Spectral Data for **5-((tert-Butoxycarbonyl)amino)nicotinic Acid**

Spectral Data Type	Key Features
¹ H NMR (DMSO-d ₆)	δ (ppm): 9.83 (s, 1H), 8.75 (s, 1H), 8.66 (s, 1H), 8.45 (s, 1H), 1.49 (s, 9H)

While an exact experimental melting point for this specific compound is not readily available in the cited literature, the melting point of the related compound, 6-[(tert-Butoxycarbonyl)amino]nicotinic acid, is reported to be in the range of 292-296°C. The parent compound, nicotinic acid, has a melting point of 236-239°C[2].

Solubility Profile:

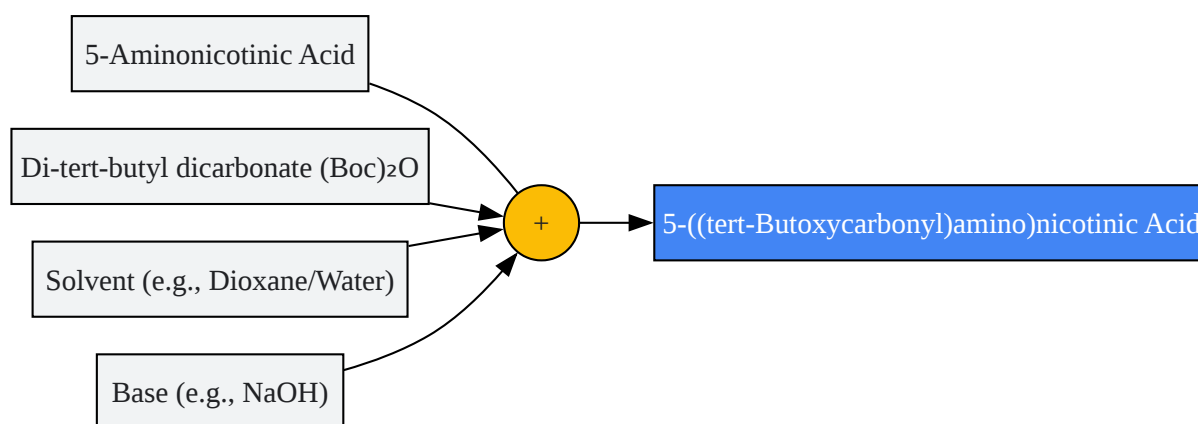
Quantitative solubility data for **5-((tert-Butoxycarbonyl)amino)nicotinic acid** is not extensively documented. However, the solubility of the parent molecule, nicotinic acid, has been studied in various solvents and can serve as a useful reference. Nicotinic acid is soluble in hot water and hot ethanol, and slightly soluble in water and ethanol at room temperature. It is generally insoluble in ether and ester solutions[2]. A detailed study on nicotinic acid's solubility found the following trend at 298.15 K: dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile[3]. It is expected that **5-((tert-Butoxycarbonyl)amino)nicotinic acid** will exhibit similar solubility trends, with good solubility in polar aprotic solvents like DMSO and DMF.

Synthesis and Experimental Protocols

The synthesis of **5-((tert-Butoxycarbonyl)amino)nicotinic acid** is crucial for its application as a building block. A general laboratory-scale synthesis is detailed below.

Synthesis of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid

Reaction Scheme:



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Figure 1: General synthesis workflow for **5-((tert-Butoxycarbonyl)amino)nicotinic acid**.

Experimental Protocol:

- **Dissolution:** Dissolve 5-aminonicotinic acid in a suitable solvent system, such as a mixture of dioxane and water.
- **Basification:** Add a base, for example, a solution of sodium hydroxide (NaOH), to the mixture to facilitate the reaction.
- **Addition of Boc Anhydride:** Slowly add di-tert-butyl dicarbonate ((Boc)₂O), dissolved in a suitable solvent like dioxane, to the reaction mixture.

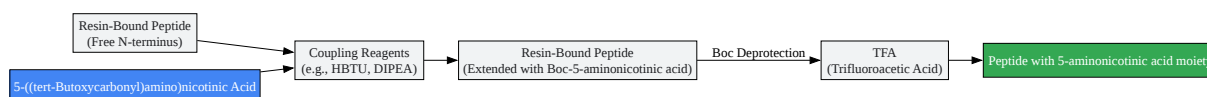
- **Reaction:** Stir the mixture at room temperature for a specified period, typically several hours to overnight, while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, acidify the mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product.

Applications in Research and Drug Development

5-((tert-Butoxycarbonyl)amino)nicotinic acid is a versatile building block primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.

Peptide Synthesis

The Boc-protected amino group and the carboxylic acid functionality make this molecule an ideal non-natural amino acid for incorporation into peptide chains. The Boc group provides a stable protecting group that can be removed under acidic conditions, a common strategy in solid-phase peptide synthesis (SPPS).



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Figure 2: Workflow for incorporating **5-((tert-Butoxycarbonyl)amino)nicotinic acid** into a peptide chain via SPPS.

Experimental Protocol for Peptide Coupling:

- **Resin Swelling:** Swell the resin-bound peptide with a free N-terminus in a suitable solvent like N,N-dimethylformamide (DMF).
- **Activation:** In a separate vessel, pre-activate **5-((tert-Butoxycarbonyl)amino)nicotinic acid** with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, N-methylmorpholine) in DMF.
- **Coupling:** Add the activated amino acid solution to the resin and agitate for a sufficient time to ensure complete coupling.
- **Washing:** Wash the resin extensively with DMF to remove unreacted reagents.
- **Deprotection (Optional):** For subsequent couplings, the Boc group can be removed with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Drug Discovery and Medicinal Chemistry

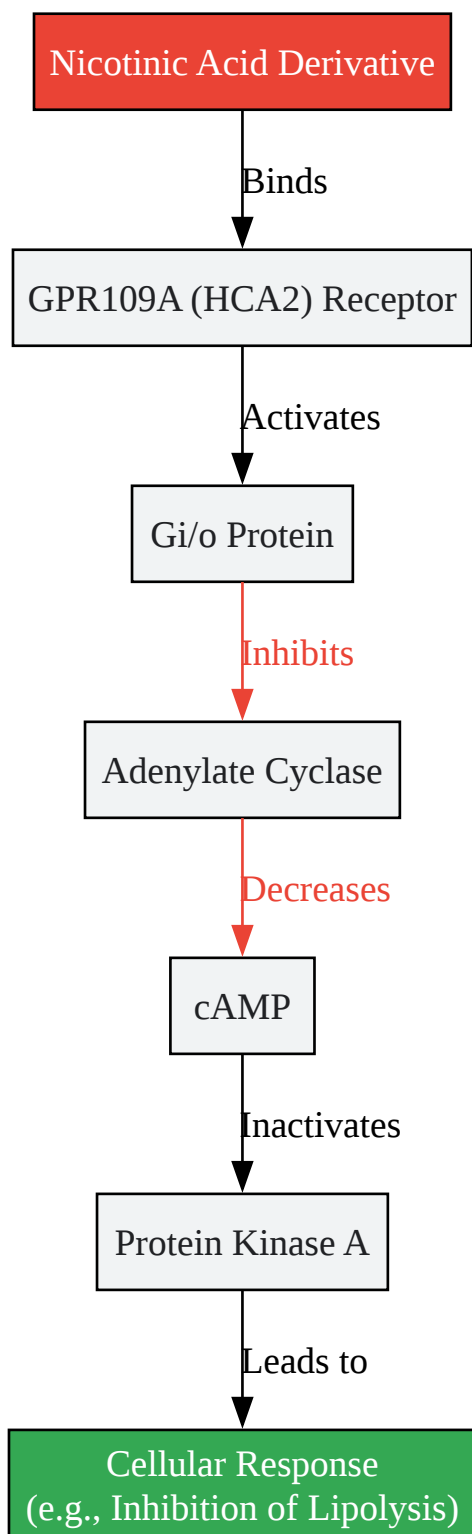
Nicotinic acid and its derivatives have a wide range of biological activities. The core structure of 5-aminonicotinic acid is a valuable scaffold for the synthesis of novel compounds with potential therapeutic effects.

- **Antimicrobial Agents:** Derivatives of nicotinic acid have been synthesized and shown to possess antibacterial and antifungal properties. The amino group at the 5-position provides a handle for further chemical modifications to generate libraries of compounds for screening.
- **Enzyme Inhibitors:** Recent studies have shown that derivatives of 5-aminonicotinic acid can act as inhibitors of enzymes such as α -amylase and α -glucosidase, which are relevant targets in the management of type 2 diabetes[4].
- **Antitubercular Agents:** The nicotinic acid scaffold is also being explored for the development of new antitubercular drugs.

Signaling Pathways

The biological effects of many nicotinic acid derivatives are mediated through the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2)[5]. While the direct interaction of **5-((tert-Butoxycarbonyl)amino)nicotinic acid** with

this receptor is not extensively studied, it is plausible that its derivatives, after deprotection of the amino group, could modulate this pathway.



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